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Compound of Interest

Compound Name: 2-Chloroacetimidamide

Cat. No.: B1221562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and reactivity of 2-Chloroacetimidamide. Due to the limited availability of direct experimental

data for this specific molecule, this guide synthesizes information from analogous compounds

and computational predictions to offer a thorough understanding for research and development

applications.

Chemical Structure and Properties
2-Chloroacetimidamide, with the chemical formula C₂H₅ClN₂, is a reactive organic compound

featuring a chloroacetyl group attached to an imidamide functional group.[1][2] The presence of

both a nucleophilic imine nitrogen and an electrophilic carbon atom, as well as a reactive C-Cl

bond, imparts a versatile chemical character to the molecule.

Structural Data
Precise experimental data on the bond lengths and angles of 2-Chloroacetimidamide are not

readily available in the published literature. Therefore, the following table presents predicted

values based on standard bond lengths and angles for similar chemical structures. These

values provide a reasonable approximation for the molecular geometry.
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Parameter Predicted Value

Bond Lengths (Å)

C-C 1.51

C=N 1.28

C-N 1.33

C-Cl 1.78

C-H 1.09

N-H 1.01

Bond Angles (°)

Cl-C-C 111

C-C=N 122

C-C-N 118

H-C-H 109.5

H-N-H 107

Note: These values are estimations based on standard structural parameters and should be

used as a guide. For precise structural analysis, experimental determination via techniques like

X-ray crystallography would be necessary.

Physicochemical Properties
The following table summarizes key physicochemical properties of 2-Chloroacetimidamide
and its hydrochloride salt. The data for the free base are primarily predicted, while some

experimental data is available for the hydrochloride salt.
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Property
2-
Chloroacetimidami
de

2-
Chloroacetimidami
de Hydrochloride

Reference

CAS Number 20846-52-0 10300-69-3 [1][3]

Molecular Formula C₂H₅ClN₂ C₂H₆Cl₂N₂ [1][3]

Molecular Weight 92.53 g/mol 128.99 g/mol [1][3]

Appearance
White powder

(predicted)
Brown to black solid [2][4]

Boiling Point
146.4 ± 40.0 °C

(Predicted)

146.4 °C at 760

mmHg
[1][3]

Melting Point Not available 98-103 °C (lit.) [4]

pKa
10.18 ± 0.40

(Predicted)
Not available [1]

Solubility Not available

Slightly soluble in

DMSO and Methanol;

Insoluble in water.

[4]

Stability Not available
Hygroscopic, Moisture

Sensitive
[4]

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 2-Chloroacetimidamide is not widely published. The

following are predicted spectral characteristics based on the molecule's functional groups.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Chloroacetimidamide is expected to show three distinct

signals:

-CH₂- (s, 2H): A singlet corresponding to the two protons of the chloromethyl group, expected

to appear in the range of 3.5-4.5 ppm due to the deshielding effect of the adjacent chlorine

and imidamide groups.
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-NH₂ (br s, 2H): A broad singlet for the two protons on one of the nitrogen atoms. The

chemical shift can be variable, typically between 5.0 and 8.0 ppm, and its appearance may

be affected by the solvent and concentration.

=NH (br s, 1H): A broad singlet for the proton on the imine nitrogen, also with a variable

chemical shift, likely in the range of 7.0-9.0 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to have two signals:

-CH₂Cl: The carbon of the chloromethyl group is expected to have a chemical shift in the

range of 40-50 ppm.

-C(=NH)NH₂: The imidamide carbon is expected to be significantly deshielded, with a

chemical shift in the range of 160-170 ppm.

IR Spectroscopy
The infrared spectrum of 2-Chloroacetimidamide would likely exhibit the following

characteristic absorption bands:

Functional Group Wavenumber (cm⁻¹) Intensity

N-H stretch 3100-3500 Medium-Strong, Broad

C-H stretch 2850-3000 Medium

C=N stretch 1640-1690 Medium-Strong

N-H bend 1550-1650 Medium

C-Cl stretch 600-800 Strong

Reactivity and Reaction Mechanisms
2-Chloroacetimidamide is a versatile intermediate in organic synthesis due to its multiple

reactive sites.[5] Its reactivity is primarily governed by the electrophilic nature of the imidamide

carbon and the susceptibility of the α-chloro group to nucleophilic substitution.
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Nucleophilic Attack at the Imidamide Carbon
The carbon-nitrogen double bond in the imidamide group makes the carbon atom electrophilic.

It readily reacts with nucleophiles such as water, alcohols, and amines.

Hydrolysis: In the presence of water, especially under acidic conditions, 2-
Chloroacetimidamide can be hydrolyzed to form 2-chloroacetamide.

Reaction with Amines: Reaction with primary or secondary amines leads to the formation of

substituted amidines. This is a common and useful transformation for creating more complex

molecular scaffolds.

The following diagram illustrates the general mechanism of nucleophilic addition to the

imidamide carbon.

Nucleophilic Addition to Imidamide

Reactants

Intermediate

Product

2-Chloroacetimidamide

Tetrahedral Intermediate

Nucleophilic Attack

Nucleophile (Nu-H)

Substituted Product

Elimination

Ammonia (NH3)
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Nucleophilic addition to the imidamide carbon.

Nucleophilic Substitution at the α-Carbon
The chlorine atom in 2-Chloroacetimidamide is a good leaving group, making the adjacent

carbon atom susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the

introduction of different functional groups at this position.

Experimental Protocols
The most common method for the synthesis of imidates, including 2-Chloroacetimidamide, is

the Pinner reaction.

Synthesis via Pinner Reaction
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. In the case

of 2-Chloroacetimidamide, chloroacetonitrile is treated with an alcohol in the presence of a

strong acid like HCl to form the corresponding imidate ester, which is then converted to the

amidine. A more direct synthesis of the amidine involves the reaction of the nitrile with ammonia

or an ammonium salt.

Example Protocol for the Synthesis of 2-Chloroacetimidamide:

Materials: Chloroacetonitrile, Methanol, Sodium metal, Ammonium chloride, Diethyl ether.

Procedure:

Dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen)

to prepare sodium methoxide.

Cool the solution and add chloroacetonitrile dropwise while maintaining the temperature.

After the addition is complete, add ammonium chloride in portions.

Stir the reaction mixture at a controlled temperature for several hours.

Filter the reaction mixture and concentrate the filtrate under reduced pressure.
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The resulting residue can be triturated with a suitable solvent like diethyl ether to yield 2-
Chloroacetimidamide.

The following diagram outlines the workflow for the Pinner synthesis of 2-
Chloroacetimidamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1221562?utm_src=pdf-body
https://www.benchchem.com/product/b1221562?utm_src=pdf-body
https://www.benchchem.com/product/b1221562?utm_src=pdf-body
https://www.benchchem.com/product/b1221562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pinner Synthesis Workflow

Start: Chloroacetonitrile & Methanol

Reaction with Sodium Methoxide

Addition of Ammonium Chloride

Reaction Stirring

Filtration

Concentration

Trituration with Ether

Product: 2-Chloroacetimidamide
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Pinner synthesis workflow.
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Conclusion
2-Chloroacetimidamide is a valuable and reactive intermediate in organic synthesis. Its dual

reactivity, arising from the imidamide functionality and the α-chloro group, allows for a wide

range of chemical transformations. While experimental data on the compound itself is sparse,

this guide provides a solid foundation for its use in research and development by leveraging

data from analogous structures and established chemical principles. Further experimental

investigation is warranted to fully characterize this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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